2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole
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Overview
Description
2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a fused benzene and pyrrole ring system, making it an important molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through a series of steps, including cyclization and dehydration, to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated indole derivatives.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simpler structure.
2-Phenylindole: Similar structure but lacks the tetrahydrobenzo ring.
5,6,7,8-Tetrahydro-1H-indole: Similar structure but lacks the phenyl substituent.
Uniqueness
2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole is unique due to its fused benzene and pyrrole ring system with additional phenyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research fields .
Properties
CAS No. |
38824-46-3 |
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Molecular Formula |
C24H21N |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo[f]indole |
InChI |
InChI=1S/C24H21N/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)23-16-22-14-20-8-4-5-9-21(20)15-24(22)25-23/h1-3,6-7,10-16,25H,4-5,8-9H2 |
InChI Key |
ASQXRHJXADQBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C3C=C(NC3=C2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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